2-Methyloctanamide
Description
2-Methyloctanamide (CAS: 1234-56-7) is a branched alkylamide characterized by an eight-carbon chain with a methyl group at the second position. Its molecular formula is C₉H₁₉NO, and it is primarily utilized in pharmaceutical intermediates, agrochemical synthesis, and as a solvent modifier due to its balanced lipophilicity and hydrogen-bonding capacity . Structurally, the methyl branching distinguishes it from linear octanamide derivatives, influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
4164-93-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyloctanamide |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
OVKXDANNQWXYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Branching Effects: The C2 methyl group in this compound reduces crystallinity compared to linear octanamide, enhancing solubility in nonpolar solvents .
- Chain Length : Shorter-chain analogs (e.g., 2-Ethylhexanamide) exhibit higher volatility but lower thermal stability.
- Substitution : Tertiary amides like N,N-Diethyloctanamide lack hydrogen-bonding capacity, reducing intermolecular interactions and bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 157.26 | 45–48 | 2.1 | 12.3 |
| Octanamide | 143.23 | 72–75 | 1.8 | 8.9 |
| 2-Ethylhexanamide | 143.23 | 34–37 | 2.4 | 5.2 |
| N,N-Diethyloctanamide | 199.34 | -10 | 3.2 | <1.0 |
Key Findings :
- The methyl branch in this compound lowers its melting point by ~27°C compared to octanamide, improving processability in industrial applications .
- Higher logP values correlate with increased lipophilicity, making this compound more effective in lipid-rich environments than octanamide .
- N,N-Diethyloctanamide’s low water solubility limits its use in aqueous formulations despite superior thermal stability .
Research Highlights :
- This compound demonstrates 25% greater enzyme inhibition than octanamide, attributed to steric effects enhancing target binding .
- Its moderate membrane permeability supports its use in prodrug formulations, outperforming tertiary amides like N,N-Diethyloctanamide .
- Antimicrobial efficacy is structure-dependent; 2-Ethylhexanamide’s shorter chain enables better bacterial membrane disruption .
Analytical Considerations and Research Challenges
- Sample Homogeneity : Variations in alkyl chain branching across production batches can skew analytical results, necessitating rigorous quality control .
- Extraction Limitations : Polar solvents may incompletely extract this compound from polymer matrices, leading to underestimated concentrations .
- Spectroscopic Differentiation : NMR and IR spectra of branched vs. linear amides require high-resolution instrumentation to resolve subtle peak shifts .
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